B1578097 Beta-defensin 1 , peptide BNBD-1

Beta-defensin 1 , peptide BNBD-1

Cat. No.: B1578097
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Structure Analysis of Human Beta-Defensin 1 (hBD1) and Bovine Neutrophil Beta-Defensin 1 (BNBD-1)

Human beta-defensin 1 (hBD1) and bovine neutrophil beta-defensin 1 (BNBD-1) share a conserved six-cysteine motif characteristic of the beta-defensin family. The primary structure of hBD1 is encoded by a 68-amino-acid prepropeptide (UniProt: P60022), with a mature peptide spanning residues 37–68 after proteolytic cleavage. The mature hBD1 peptide contains 36 residues, including six cysteines at positions 5, 11, 17, 23, 28, and 32.

BNBD-1, isolated from bovine neutrophils, comprises 38 residues (sequence: DFASCHTNGGICLPNRCPGHMIQIGICFRPRVKCCRSW ) with six cysteines at positions 5, 10, 16, 22, 28, and 33. Its prepropeptide includes a 63-amino-acid precursor, with the mature peptide exhibiting a net charge of +6 due to seven basic residues (Arg/Lys) and one acidic residue (Asp).

Table 1: Primary Structure Comparison

Feature hBD1 BNBD-1
Mature peptide length 36 residues 38 residues
Cysteine positions 5, 11, 17, 23, 28, 32 5, 10, 16, 22, 28, 33
Net charge (pH 7) +4 +6
Key residues Arg29, Lys31, Lys33, Lys36 Arg21, Lys25, Arg27, Lys34

Properties

bioactivity

Antibacterial

sequence

DFASCHTNGGICLPNRCPGHMIQIGICFRPRVKCCRSW

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

BNBD-1 has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism includes disrupting microbial membranes, which leads to cell lysis.

Table 1: Antimicrobial Activity of BNBD-1

Pathogen TypeEffectivenessMechanism of Action
Gram-positive BacteriaHighMembrane disruption
Gram-negative BacteriaModerateMembrane disruption
FungiModerate to HighMembrane disruption and apoptosis

Research has shown that BNBD-1 is effective against common pathogens found in both humans and animals, making it a candidate for developing new antimicrobial therapies .

Immunomodulatory Effects

Beyond its direct antimicrobial activity, BNBD-1 plays a role in modulating the immune response. It can stimulate chemotaxis of immune cells, enhancing the body's defense mechanisms against infections.

Key Findings:

  • Chemotaxis : BNBD-1 attracts immature dendritic cells, which are crucial for initiating immune responses .
  • Cytokine Production : It induces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as anti-inflammatory cytokines like IL-10 .

This dual role in promoting both pro-inflammatory and anti-inflammatory responses highlights its potential in treating inflammatory diseases.

3.1. Infection Control

Given its antimicrobial properties, BNBD-1 is being investigated for applications in controlling infections in livestock and potentially in human medicine. For instance, studies have shown that serum levels of beta-defensins increase in response to infections like lung cancer and other chronic inflammatory conditions .

3.2. Veterinary Medicine

In veterinary applications, BNBD-1 has been studied for its role in cattle health. Research indicates that it may help manage conditions like mastitis by enhancing local immune responses against pathogens such as Staphylococcus aureus .

Research Studies and Case Studies

Several studies have documented the effects of BNBD-1 in various contexts:

Case Study 1: Bovine Trichophytosis

A study investigated serum beta-defensin levels in cattle with trichophytosis, revealing that while infected animals had lower levels of BNBD-1 compared to healthy controls, this difference was not statistically significant . This suggests that while BNBD-1 plays a role in immune response, its levels alone may not be a reliable indicator of infection status.

Case Study 2: Cancer Research

In humans, elevated levels of beta-defensins have been associated with lung cancer and chronic inflammatory diseases . This correlation suggests potential diagnostic or prognostic applications for beta-defensins in oncology.

Comparison with Similar Compounds

Beta-defensin 1 shares functional and structural similarities with other defensins but exhibits distinct features in sequence, expression, and biological activity. Below is a detailed comparison:

Structural Comparison
Feature Beta-Defensin 1 (hBD-1) Beta-Defensin 2 (hBD-2) Alpha-Defensin (HNP-1) Bovine BNBD-1
Amino Acid Length 36–47 residues 41 residues 30–34 residues 38–42 residues
Disulfide Bonds Cys1–Cys5, Cys2–Cys4, Cys3–Cys6 Same as hBD-1 Cys1–Cys6, Cys2–Cys4, Cys3–Cys5 Similar to hBD-1
Charge (pI) +4 to +6 +8 to +10 +11 +5 to +7
Key Structural Motifs Leu13-Tyr14-Ser15-Ala16 His16-Pro17-Val18-Phe19 β-sheet core with α-helix Epididymal-specific N-terminal
Crystal Structure RMSD 0.6–0.7 Å with hBD-2 Similar to hBD-1 Distinct β-defensin fold Not fully resolved

Key Structural Insights :

  • hBD-1 and hBD-2 share ~30% sequence identity but diverge in surface charge and oligomerization patterns. hBD-2’s higher positive charge enhances binding to anionic microbial membranes .
  • Alpha-defensins (e.g., HNP-1) adopt a different disulfide topology and are neutrophil-derived, unlike epithelial beta-defensins .
  • Bovine BNBD-1 shares functional homology with hBD-1 but is preferentially expressed in the male reproductive tract .
Functional Comparison
Function Beta-Defensin 1 (hBD-1) Beta-Defensin 2 (hBD-2) Beta-Defensin 3 (hBD-3)
Antimicrobial Activity Gram-negative bacteria, fungi Gram-negative bacteria, fungi Broad-spectrum (Gram±, viruses)
Immune Modulation Induces chemotaxis via CCR6 Attracts immature dendritic cells Enhances TLR signaling
Cancer Role Tumor suppressor (e.g., renal cancer) Pro-tumorigenic in some contexts Overexpressed in oral squamous carcinoma
Regulation Constitutive; TXN-dependent Inducible (bacteria, cytokines) Inducible (NF-κB pathway)

Key Functional Insights :

  • hBD-1’s constitutive expression contrasts with hBD-2/hBD-3, which require pathogen-induced signaling (e.g., IL-1β, TNF-α) .
  • hBD-3’s broader antimicrobial range is attributed to its ability to disrupt membranes via hydrophobic interactions .
  • hBD-1’s tumor suppressor activity involves downregulating oncogenic pathways, while hBD-2 may promote angiogenesis in cancers .
Genetic and Expression Profiles
Aspect Beta-Defensin 1 (hBD-1) Alpha-Defensin (DEFA1) Bovine BNBD-1
Gene Location Chromosome 8p23.1 Adjacent to DEFB1 on 8p23.1 Chromosome 13 (bovine)
Polymorphisms Associated with sepsis, asthma Linked to Crohn’s disease Not well-characterized
Tissue Expression Liver, kidneys, epithelia Neutrophils, Paneth cells Epididymis, testes

Key Genetic Insights :

  • DEFB1 and DEFA1 are evolutionarily linked despite divergent disulfide topologies, suggesting a common ancestral defensin .
  • DEFB1 SNPs correlate with altered antimicrobial efficacy and disease susceptibility (e.g., cystic fibrosis) .

Preparation Methods

Chemical Synthesis and Folding of BNBD-1

The initial preparation of BNBD-1 often starts with chemical synthesis of the peptide chain. Solid-phase peptide synthesis (SPPS) is commonly employed to assemble the linear peptide sequence corresponding to BNBD-1. Following synthesis, the peptide undergoes an oxidative folding process to form the characteristic β-defensin disulfide bonds, which are crucial for its structural stability and function.

  • Disulfide Bond Formation: BNBD-1 contains six invariant cysteine residues that form three disulfide bonds in a specific pattern (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6). The formation of these bonds is typically achieved by controlled air oxidation or by using redox buffers containing reduced and oxidized glutathione or cysteine/cystine pairs to promote correct pairing.

  • Folding Conditions: Folding is performed in mild conditions, often at room temperature in phosphate-buffered saline (PBS) or similar buffers at physiological pH (~7.4), to facilitate native disulfide bond formation without peptide degradation.

  • Verification: The correct folding and disulfide bond formation are verified by mass spectrometry and chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC). Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the secondary and tertiary structures.

Recombinant Expression and Purification

An alternative and widely used method for BNBD-1 preparation is recombinant expression in bacterial systems, such as Escherichia coli.

  • Expression System: The BNBD-1 gene is cloned into an expression vector, often fused with a solubility-enhancing partner such as ketosteroid isomerase (KSI) or other tags to improve yield and facilitate purification.

  • Isotopic Labeling: For structural studies, isotopically labeled BNBD-1 (e.g., ^15N-labeled) can be produced by growing E. coli in minimal media supplemented with isotopically labeled nitrogen sources such as ^15N-ammonium sulfate or commercial media like ISOGRO™.

  • Inclusion Bodies and Solubilization: The fusion protein frequently forms inclusion bodies, which are isolated by centrifugation. These inclusion bodies are solubilized in strong denaturants such as 6 M guanidine hydrochloride (GuHCl) or urea.

  • Cleavage and Purification: The fusion partner is cleaved chemically (e.g., cyanogen bromide (CNBr) cleavage at methionine residues) or enzymatically to release BNBD-1. After cleavage, the peptide is purified by RP-HPLC using gradients of acetonitrile and water with acid modifiers (e.g., trifluoroacetic acid).

  • Folding Post-Purification: The purified linear peptide is then refolded by dialysis or dilution in redox buffer systems to allow correct disulfide bond formation.

Peptide-DNA Complex Formation for Vaccine Applications

In some research contexts, BNBD peptides (including BNBD-1 analogs) are complexed with DNA for immunization studies.

  • Complex Formation: BNBD-1 can be mixed with plasmid DNA in magnesium-free phosphate-buffered saline at room temperature for a defined period (e.g., 60 minutes) to form peptide/DNA complexes. The molar ratios of peptide to DNA are carefully controlled to optimize complex stability and immunogenicity.

  • Characterization: The formation of peptide/DNA complexes is assessed by electrophoretic mobility shift assays (EMSA) on agarose gels stained with ethidium bromide. Complexes retard DNA migration, confirming binding.

  • Applications: These complexes are used in immunization studies to enhance DNA vaccine efficacy by promoting uptake and immune activation.

Structural and Biophysical Characterization

  • Circular Dichroism (CD): CD spectroscopy is employed to monitor secondary structure formation, confirming β-hairpin motifs typical of β-defensins. Studies show that both cyclic (disulfide bonded) and linear forms exhibit antibacterial activity, indicating some conformational plasticity.

  • NMR Spectroscopy: Multidimensional NMR, including 2D ^1H-^15N HSQC and 3D TOCSY/NOESY experiments, are used to assign resonances and confirm the folded structure of BNBD-1 peptides, especially for isotopically labeled recombinant forms.

Summary Table of BNBD-1 Preparation Methods

Preparation Step Method Description Key Conditions/Notes References
Chemical Synthesis Solid-phase peptide synthesis (SPPS) Linear peptide assembled; purified by RP-HPLC
Oxidative Folding Air oxidation or redox buffer (GSH/GSSG or cysteine/cystine) PBS pH 7.4, room temp; forms native disulfide bonds
Recombinant Expression Expression in E. coli with fusion tag Inclusion bodies solubilized in 6 M GuHCl; CNBr cleavage
Purification RP-HPLC with acetonitrile gradient Use of acid modifiers; purification of cleaved peptide
Peptide-DNA Complex Formation Mixing peptide with plasmid DNA in Mg^2+-free PBS Incubation 60 min at RT; molar ratios optimized
Structural Verification CD and NMR spectroscopy Confirms β-hairpin fold and disulfide bond formation

Research Findings and Notes

  • The disulfide bond pattern is critical for BNBD-1's antimicrobial function and structural integrity.

  • Recombinant expression with isotopic labeling enhances structural studies and interaction analyses with ligands or membranes.

  • Peptide/DNA complexes formed with BNBD peptides can enhance immune responses, suggesting a dual role as antimicrobial and immunomodulatory agents.

  • Both cyclic and linear forms of β-defensin peptides retain antibacterial activity, though the cyclic, disulfide-bonded form is more stable and biologically relevant.

  • Folding yields and stability can be influenced by peptide concentration, redox buffer composition, and temperature, requiring optimization for each preparation batch.

Q & A

Q. What is the primary structural configuration of Beta-defensin 1, and how does this influence its antimicrobial activity?

Beta-defensin 1 (hBD-1) adopts a β-sheet-rich structure stabilized by three intramolecular disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) . These disulfide bonds are critical for maintaining structural integrity and antimicrobial function, as disruptions (e.g., via cysteine substitutions) reduce bactericidal activity . The cationic charge of hBD-1 enables electrostatic interactions with negatively charged microbial membranes, leading to membrane permeabilization . For structural validation, techniques like X-ray crystallography (PDB ID: 1IJV) or NMR spectroscopy are recommended .

Q. How can researchers reliably quantify Beta-defensin 1 expression in human tissues or biofluids?

hBD-1 expression can be measured using:

  • ELISA : Commercial kits (e.g., ARG80905) detect hBD-1 in serum, plasma, or cell culture supernatants with a sensitivity range of 15.6–1000 pg/mL .
  • qPCR : Target the DEFB1 gene (Entrez Gene ID: 1672) using primers validated against epithelial tissues (e.g., respiratory or urogenital tracts) .
  • Western blot : Use polyclonal antibodies (e.g., Ys-1163R) with specificity confirmed via blocking experiments using synthetic hBD-1 peptides .
    Note: Tissue-specific expression (e.g., constitutive production in amniotic fluid vs. inducible expression in keratinocytes) must be considered during experimental design .

Q. What are the standard methods to assess Beta-defensin 1’s antimicrobial activity in vitro?

  • Minimum Inhibitory Concentration (MIC) assays : Test hBD-1 against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains in low-salt buffer (10 mM PBS, pH 7.4) to avoid salt sensitivity artifacts .
  • Time-kill kinetics : Monitor microbial viability over 24 hours using colony-forming unit (CFU) counts .
  • Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to detect bacterial membrane disruption .

Advanced Research Questions

Q. How can batch-to-batch variability in synthetic hBD-1 peptides impact experimental reproducibility?

Synthetic hBD-1 peptides may exhibit variability in purity, solubility, and salt content due to limited QC (e.g., only MS/HPLC analysis for research-grade batches) . To mitigate:

  • Request peptide content analysis to standardize concentrations across batches.
  • Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity .
  • Validate antimicrobial activity for each batch using MIC assays under consistent salt conditions .

Q. What experimental strategies resolve contradictions in hBD-1’s salt sensitivity and cystic fibrosis (CF) relevance?

Conflicting studies report hBD-1’s salt sensitivity in CF airway fluid vs. retained activity in amniotic fluid . To address:

  • Context-specific assays : Test hBD-1 in biofluid-mimicking conditions (e.g., high NaCl or Zn²⁺ concentrations for CF sputum) .
  • Post-translational modification analysis : Use mass spectrometry to identify redox modifications (e.g., disulfide bond reduction) that may inactivate hBD-1 in CF .
  • Gene expression correlation : Compare DEFB1 mRNA levels (via qPCR) with hBD-1 protein detection (ELISA) in CF vs. non-CF samples to dissociate transcriptional vs. functional deficits .

Q. How can structural engineering enhance hBD-1’s stability or activity for therapeutic applications?

  • Disulfide bond engineering : Cyclic analogs or non-native disulfide bridges (e.g., Cys1–Cys4) improve proteolytic resistance while retaining antimicrobial activity .
  • Hybrid peptides : Fuse hBD-1 with cell-penetrating motifs (e.g., TAT) to target intracellular pathogens .
  • In silico modeling : Use tools like the Defensins Knowledge Base to align sequences, predict active regions, and design mutants for functional testing .

Q. What methodologies address the challenge of hBD-1’s low constitutive expression in certain tissues?

  • Induction protocols : Treat epithelial cells with LPS or peptidoglycan to upregulate hBD-1 .
  • Gene delivery : Use lentiviral vectors to overexpress DEFB1 in primary keratinocytes or airway epithelia .
  • Protease inhibition : Add protease inhibitors (e.g., aprotinin) to cell culture media to prevent hBD-1 degradation .

Data Analysis and Validation

Q. How should researchers validate hBD-1’s role in mucosal immunity using knockout models?

  • CRISPR/Cas9 : Generate DEFB1 knockout cell lines (e.g., A549 lung epithelia) and assess microbial colonization in co-culture assays .
  • Murine models : Use Defb1⁻/⁻ mice to study susceptibility to infections (e.g., C. parvum) and compare with wild-type littermates .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory antimicrobial pathways in knockouts .

Q. What statistical approaches are recommended for analyzing hBD-1’s variable expression in clinical cohorts?

  • Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data (common in small sample sizes) .
  • Correction for covariates : Adjust for confounders (e.g., gestational age in amniotic fluid studies) via multivariate regression .
  • Meta-analysis : Pool data from independent cohorts using platforms like RevMan to resolve discrepancies in hBD-1’s diagnostic or prognostic value .

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